molecular formula C11H10N2O5 B154488 [3-(Carboxymethyl)-2-oxo-2,3-dihydro-1h-benzimidazol-1-yl]acetic acid CAS No. 1848-99-3

[3-(Carboxymethyl)-2-oxo-2,3-dihydro-1h-benzimidazol-1-yl]acetic acid

Cat. No. B154488
CAS RN: 1848-99-3
M. Wt: 250.21 g/mol
InChI Key: JMTPLUIWGNLLNB-UHFFFAOYSA-N
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Description

The compound of interest, [3-(Carboxymethyl)-2-oxo-2,3-dihydro-1h-benzimidazol-1-yl]acetic acid, is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This compound is a part of a family of benzimidazole derivatives that have been synthesized for various applications, including biological activities and material properties.

Synthesis Analysis

The synthesis of related benzimidazole derivatives has been reported in the literature. For instance, 1-(carboxymethyl)-1,3-benzimidazol-3-ium-3-acetate was synthesized from benzimidazole and chloroacetic acid using a hydrothermal method in the presence of Al(OH)3, resulting in single crystals suitable for X-ray diffraction analysis . Similarly, other derivatives such as 2-(2-Formyl-1H-benzimidazol-1-yl)acetic acid were prepared in a multi-step process and used in Ugi reactions to yield novel compounds .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be complex and diverse. The crystal structure of one such derivative was determined to belong to the orthorhombic crystal system with specific space group and cell parameters . The molecular conformations of these compounds can vary in solution and in the solid state, as evidenced by NMR spectral and X-ray data .

Chemical Reactions Analysis

Benzimidazole derivatives can participate in various chemical reactions. The Ugi reaction, which is a multicomponent reaction, was used to generate unique substituted benzimidazole carboxamides . Additionally, the Michael addition is another reaction that has been utilized in the synthesis of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be characterized by different analytical techniques. For example, the fluorescent properties and dissociation equilibrium constants (Ka) of these compounds can be studied using fluorescence spectra and potentiometric titration . The tautomerism observed in some benzimidazole amides, which can exist in different forms in solution versus the solid state, is another aspect of their chemical behavior .

Scientific Research Applications

Synthesis and Characterization

  • A study described the preparation of 2-(2-Formyl-1H-benzimidazol-1-yl)acetic acid as a bifunctional formyl-acid, which underwent a one-pot reaction with primary amines and alkyl isocyanides under Ugi conditions to yield a series of novel compounds in moderate to excellent yields (Ghandi et al., 2010).
  • Another research focused on the synthesis of benzimidazole acetic acid derivatives and their derivatives associated with 1,2,4 triazolone, investigating their biological activities. The synthesized compounds showed promising anti-tubercular and antimicrobial activities (Maste et al., 2011).

Structural and Property Studies

  • The crystal structure, fluorescent property, and dissociation equilibrium constant of 1-(carboxymethyl)-1,3-benzimidazol-3-ium-3-acetate were determined, providing valuable insights into its structural and chemical properties (Ling, 2010).
  • The synthesis, crystal structures, and properties of Zn(II) and Cd(II) complexes constructed from benzimidazolyl carboxylic acid were explored, revealing interesting aspects of their three-dimensional solid-state structures supported by H-bonds and π-π stack interactions (Wang et al., 2008).

Novel Synthetic Routes and Applications

  • A novel and efficient synthesis of 5-oxo-6-carboxy-naphthyridines was reported, which involved acylating the magnesium anion of 2-(benzothiazol-2-yl) or 2-(benzimidazol-2-yl) acetates, demonstrating the utility of this compound in generating naphthyridine products (Chua et al., 2008).
  • The preparation of cyanoacetyl-1-N-methylbenzimidazole and the observation of novel rearrangement reactions in the study of 3-heteroaroyl-3-oxoalkanenitriles, offering new routes to 2-dialkylaminopyridines, highlighted the versatile reactivity and potential applications of benzimidazole derivatives (Al-Matar et al., 2012).

Safety And Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. These would need to be assessed through experimental studies.


Future Directions

Future research on this compound could involve exploring its potential uses, for example in medicine or materials science. This could involve studying its interactions with other compounds, its physical and chemical properties, and its biological activity.


Please note that this is a general analysis based on the structure of the compound and its functional groups. For a more detailed and accurate analysis, specific studies and experimental data would be needed.


properties

IUPAC Name

2-[3-(carboxymethyl)-2-oxobenzimidazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O5/c14-9(15)5-12-7-3-1-2-4-8(7)13(11(12)18)6-10(16)17/h1-4H,5-6H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTPLUIWGNLLNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)N2CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10281368
Record name [3-(carboxymethyl)-2-oxo-2,3-dihydro-1h-benzimidazol-1-yl]acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(Carboxymethyl)-2-oxo-2,3-dihydro-1h-benzimidazol-1-yl]acetic acid

CAS RN

1848-99-3
Record name NSC21426
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Record name [3-(carboxymethyl)-2-oxo-2,3-dihydro-1h-benzimidazol-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10281368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[3-(carboxymethyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl]acetic acid
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